molecular formula C22H23NO4 B4661030 N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B4661030
M. Wt: 365.4 g/mol
InChI Key: RHHARCRDPOVQRU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a chromenyl group and a dimethylphenyl group, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-5-16-11-22(25)27-20-12-18(6-7-19(16)20)26-13-21(24)23-17-9-14(2)8-15(3)10-17/h6-12H,4-5,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHARCRDPOVQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxyacetophenone derivative.

    Acylation Reaction: The chromenyl intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide functionality.

    Coupling with Dimethylphenyl Group: The final step involves coupling the acetamide intermediate with 3,5-dimethylphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular pathways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the chromenyl or dimethylphenyl groups could enhance its pharmacological properties, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: Lacks the propyl group on the chromenyl moiety.

    N-(3,5-dimethylphenyl)-2-[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetamide: Contains a methyl group instead of a propyl group on the chromenyl moiety.

    N-(3,5-dimethylphenyl)-2-[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]acetamide: Contains an ethyl group instead of a propyl group on the chromenyl moiety.

Uniqueness

N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of the propyl group on the chromenyl moiety, which may influence its chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 2
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N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

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